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Compound of Interest

Compound Name: 4-Cyanobenzenesulfonamide

Cat. No.: B1293931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and potential biological relevance of 4-Cyanobenzenesulfonamide. The information is curated
for researchers, scientists, and professionals in the field of drug development, with a focus on
delivering precise data and methodological insights.

Core Chemical Properties

4-Cyanobenzenesulfonamide is a solid organic compound characterized by the presence of
both a sulfonamide and a nitrile functional group attached to a benzene ring. These functional
groups impart specific chemical reactivity and potential for biological activity.

Physicochemical Data

The key physicochemical properties of 4-Cyanobenzenesulfonamide are summarized in the
table below for easy reference and comparison.
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Property Value Reference(s)
Molecular Formula C7HeN202S [1]

Molecular Weight 182.20 g/mol [1]

CAS Number 3119-02-6 [1]
Appearance Solid, Off-white [1112]

Melting Point 166 °C [2]

Boiling Point 400.7 £ 47.0 °C (Predicted) [2]

Water Solubility 1.111 g/lLat 15 °C [2]

pKa 9.57 £ 0.10 (Predicted) [2]

Structural Identifiers

The structural representation of 4-Cyanobenzenesulfonamide is provided through standard
chemical informatics formats.

Identifier String Reference(s)

SMILES NS(=0)(=0)clccc(ccl)C#N [1]

1S/C7TH6N202S/c8-5-6-1-3-

InChl 7(4-2-6)12(9,10)11/h1-4H, [1]
(H2,9,10,11)
UZECCNDOASGYNH-

InChlKey [1]

UHFFFAOYSA-N

Synthesis and Reactivity

4-Cyanobenzenesulfonamide can be synthesized through standard organic chemistry
transformations. A common and effective method is the Sandmeyer reaction, starting from the
readily available 4-aminobenzenesulfonamide (sulfanilamide). This multi-step process involves
the diazotization of the primary amine followed by cyanation.
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Experimental Protocol: Sandmeyer Cyanation of 4-
Aminobenzenesulfonamide (Generalized)

The following protocol is a generalized procedure for the synthesis of 4-
cyanobenzenesulfonamide based on the well-established Sandmeyer reaction.

o Diazotization: 4-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong
mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of
sodium nitrite in water is then added dropwise while maintaining the low temperature to form
the corresponding diazonium salt.

o Cyanation: In a separate flask, a solution of copper(l) cyanide is prepared. The freshly
prepared diazonium salt solution is then added slowly to the copper(l) cyanide solution. The
reaction mixture is stirred and may be gently warmed to facilitate the displacement of the
diazonium group with the cyanide group, leading to the formation of 4-
cyanobenzenesulfonamide.

o Work-up and Purification: Upon completion of the reaction, the product is typically isolated by
extraction with a suitable organic solvent. The organic layer is then washed, dried over an
anhydrous drying agent, and the solvent is removed under reduced pressure. The crude
product can be further purified by recrystallization to yield pure 4-
cyanobenzenesulfonamide.
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Generalized Workflow for the Synthesis of 4-Cyanobenzenesulfonamide

Step 1: Diazotization

Dissolve 4-Aminobenzenesulfonamide
in ag. HCI

\

Cool to 0-5 °C

;

Add ag. NaNO2 dropwise

Step 2: Cyanation

Formation of Diazonium Salt Prepare CuCN solution

Tranpfer to Cyanation Step

\

Add Diazonium Salt solution

&

Stir and gently warm

Formation of 4-Cyanobenzenesulfonamide

Proceed to Work-up

Step 3: Work-uri'and Purification

Solvent Extraction

\

Wash and Dry Organic Layer

\

Solvent Evaporation

A

Recrystallization

Pure 4-Cyanobenzenesulfonamide

Click to download full resolution via product page

Synthesis of 4-Cyanobenzenesulfonamide Workflow
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Spectroscopic Profile

Experimental spectroscopic data for 4-cyanobenzenesulfonamide are not widely available in
public databases. However, a predicted spectroscopic profile can be derived from the known
chemical shifts and absorption frequencies of its constituent functional groups.

'H NMR Spectroscopy (Predicted)

e Aromatic Protons: The benzene ring will exhibit a classic AA'BB' system. Two doublets are
expected in the aromatic region (typically & 7.0-8.5 ppm). The protons ortho to the electron-
withdrawing sulfonyl group will be deshielded and appear further downfield compared to the
protons ortho to the cyano group.

» Sulfonamide Protons: The -NHz protons of the sulfonamide group will appear as a broad
singlet, and its chemical shift can be variable depending on the solvent and concentration.

3C NMR Spectroscopy (Predicted)

» Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's
symmetry. The carbon attached to the cyano group (ipso-carbon) and the carbon attached to
the sulfonyl group (ipso-carbon) will be significantly deshielded. The carbon of the nitrile
group itself will appear in the characteristic region for nitriles (around 115-125 ppm).

e Carbon Chemical Shift Ranges:
o Aromatic C-H: ~125-135 ppm
o Aromatic C-SO2z: ~140-150 ppm
o Aromatic C-CN: ~110-120 ppm
o -C=N: ~115-125 ppm

Infrared (IR) Spectroscopy (Predicted)

e N-H Stretching: The sulfonamide -NHz group will show two characteristic stretching bands in
the region of 3400-3200 cm~1.
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e C=N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2240-
2220 cm~1 for the nitrile group.

e S=0 Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to
asymmetric and symmetric stretching, typically around 1350-1300 cm~! and 1160-1140
cm™1, respectively.

e Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above
3000 cm~1, and C=C stretching bands will be observed in the 1600-1450 cm~1 region.

Mass Spectrometry (Predicted)

e Molecular lon Peak: The mass spectrum is expected to show a molecular ion peak (M*) at
m/z = 182.

o Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides include
the loss of SOz (64 Da) and cleavage of the C-S bond. The presence of the cyano group
may also influence the fragmentation pattern.

Biological Activity and Potential Applications

While specific biological studies on 4-cyanobenzenesulfonamide are limited, its chemical
structure as a primary benzenesulfonamide suggests potential activity as a carbonic anhydrase
inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible
hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are a well-established
class of CA inhibitors. The primary sulfonamide moiety (-SOz2NHz) is crucial for this activity, as it
coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or
hydroxide ion and thereby inhibiting the enzyme's catalytic function.
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Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
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Carbonic Anhydrase Inhibition Mechanism

The potential for 4-cyanobenzenesulfonamide to act as a carbonic anhydrase inhibitor makes
it a compound of interest for further investigation in drug discovery programs targeting
pathologies where CA isoforms are upregulated, such as certain cancers and glaucoma. Its
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utility as a chemical building block for the synthesis of more complex sulfonamide derivatives
has also been demonstrated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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